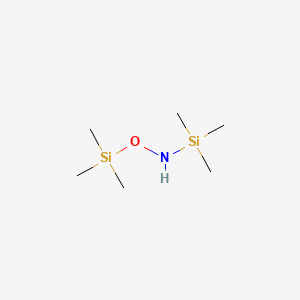

N,O-Bis(trimethylsilyl)hydroxylamine

概要

説明

N,O-Bis(trimethylsilyl)hydroxylamine is a chemical compound with the molecular formula (CH₃)₃SiONHSi(CH₃)₃. It is widely used in organic synthesis due to its unique reactivity and stability. The compound is known for its role as a reagent in various chemical transformations, particularly in the synthesis of oximes and hydroxamic acids .

準備方法

Synthetic Routes and Reaction Conditions: N,O-Bis(trimethylsilyl)hydroxylamine can be synthesized through the reaction of hydroxylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the production process .

化学反応の分析

Nucleophilic Substitution Reactions

BSA reacts with electrophiles via nucleophilic attack at the nitrogen center:

- Reaction with Acid Chlorides : Forms N,O-bis(trimethylsilyl)hydroxamic acids in the presence of triethylamine (eq. 1) . Hydrolysis of these products yields free hydroxamic acids, while thermal fragmentation produces isocyanates .

- Reaction with Dihalogenboranes : Generates B-halogeno-borylhydroxylamines through nitrogen-centered nucleophilic substitution .

Table 1: Nucleophilic Substitution Products

| Electrophile | Product | Conditions | Yield |

|---|---|---|---|

| RCOCl (acyl chloride) | N,O-bis(TMS)hydroxamic acid | Et₃N, RT | 70–90% |

| BX₃ (X = Cl, Br) | B-halogeno-borylhydroxylamine | Anhydrous solvent | 60–80% |

Reactions with Carbonyl Compounds

BSA reacts with aldehydes/ketones to form hemiaminal intermediates, which decompose into N-methyl nitrones via a bimolecular push-pull mechanism . This reaction is highly efficient, with yields typically >80% .

Key Conditions:

- Stoichiometric BSA in anhydrous THF or ether.

- Reaction completes within 1–3 hours at room temperature .

Oxidation and Reduction

BSA participates in redox reactions:

- Oxidation : Forms oximes using agents like hydrogen peroxide or peracids .

- Reduction : Converts to amines via LiAlH₄ or similar reductants.

Table 2: Redox Reactions of BSA

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Oxidation | H₂O₂ | Oxime | Bioactive compound synthesis |

| Reduction | LiAlH₄ | Amine | Pharmaceutical intermediates |

N–O Bond Cleavage and Rearrangement

BSA undergoes N–O bond cleavage under specific conditions:

- Reaction with KH in pentane forms a potassium silanolate aggregate via deprotonation and 1,2-silyl shift .

- Structural characterization by XRD reveals a K₆[OSiMe₃]₄[ON(SiMe₃)₂]₂ complex .

Mechanism :

- Deprotonation of BSA by KH.

- N–O bond cleavage and silyl migration.

- Formation of a bis-cubane core structure .

Electrophilic Amination

BSA serves as an aminating agent in organometallic reactions:

- Cuprate Amination : Reacts with higher-order cyanocuprates (e.g., R₂Cu(CN)Li₂) to deliver –NHSiMe₃ groups .

- Grignard Reagents : Chemoselective C–N bond formation in THF/N-donor solvents .

Table 3: Amination Outcomes

| Substrate | Product | Selectivity (C–N vs. C–O) |

|---|---|---|

| PhMgBr (CuI catalyst) | Ph–NHSiMe₃ | >90% C–N |

| R₂Cu(CN)Li₂ | R–NHSiMe₃ | Quantitative |

Protection-Deprotection Strategies

BSA protects carbonyl groups during multi-step synthesis :

- Protection : BSA reacts with ketones/aldehydes to form silylated intermediates.

- Reduction : In situ reduction of other functionalities (e.g., nitro groups).

- Deprotection : Acidic hydrolysis regenerates the carbonyl group .

Advantage : Sequential transformations occur in one flask, minimizing purification steps .

Reactivity with Boranes

BSA reacts with 9-chloro-9-borafluorene to form 10-trimethylsilyloxy-9-aza-10-boraphenanthrene, demonstrating utility in heterocycle synthesis .

Application : Synthesis of boron-nitrogen heteroaromatics for materials science .

Derivatization in Analytical Chemistry

BSA derivatizes phenolic steroids for gas-liquid chromatography (GLC) analysis, enhancing volatility and detection .

Protocol :

科学的研究の応用

Protection of Carbonyl Groups

One of the primary applications of N,O-bis(trimethylsilyl)hydroxylamine is its ability to protect carbonyl groups during multi-step synthetic processes. This protection allows for selective reductions and subsequent deprotection in a single reaction vessel. The process involves:

- Formation of hemiaminals upon reaction with carbonyl compounds.

- Decomposition of hemiaminals to yield nitrones, which can be further manipulated in synthetic pathways .

Synthesis of N-(Dialkyl Phosphinoyl)hydroxylamines

This compound serves as a reagent for preparing N-(dialkyl phosphinoyl)hydroxylamines, which are significant in organophosphorus chemistry with applications in medicine and agriculture .

Rearrangement Reactions

The compound facilitates the migration of simple alkyl groups during rearrangement reactions involving O-p-nitrobenzenesulfonates. This application is crucial for reorganizing carbon skeletons in organic transformations .

Analytical Chemistry

In analytical chemistry, this compound is used for derivatizing compounds prior to gas chromatography-mass spectrometry (GC-MS) analysis. It improves the volatility and stability of analytes, enhancing detection sensitivity .

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional comparisons between this compound and related compounds:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| This compound | Two trimethylsilyl groups | Enhanced stability and reactivity |

| Hydroxylamine | Basic structure without silylation | More reactive towards carbonyl compounds |

| Trimethylsilylhydroxylamine | Contains only one trimethylsilyl group | Less sterically hindered than the bis(trimethylsilyl) derivative |

This compound stands out due to its dual silylation, making it particularly useful in complex synthetic applications where selective reactivity is crucial .

Synthesis of Nitrones

A study demonstrated that when aldehydes or ketones react with this compound, they yield corresponding N-methyl nitrones efficiently through a bimolecular mechanism . This method not only simplifies the synthesis but also improves yields.

Application in Pharmaceutical Analysis

In pharmaceutical formulations, this compound has been utilized to analyze conjugated estrogen tablets via GC-MS, showcasing its role in quality control within the pharmaceutical industry .

作用機序

The mechanism of action of N,O-Bis(trimethylsilyl)hydroxylamine involves its ability to act as a nucleophile and an electrophile. The compound can donate or accept electrons, facilitating various chemical transformations. Its molecular targets include carbonyl compounds, which it can convert to oximes or hydroxamic acids through nucleophilic addition .

類似化合物との比較

O-Trimethylsilylhydroxylamine: Similar in structure but lacks the N-silyl group.

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine: Contains an additional methyl group on the nitrogen atom

Uniqueness: N,O-Bis(trimethylsilyl)hydroxylamine is unique due to its dual silyl groups, which enhance its stability and reactivity. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .

生物活性

N,O-Bis(trimethylsilyl)hydroxylamine (BSA) is a compound with significant implications in organic synthesis and potential biological activities. This article explores its biological activity, including its role as a reagent in various chemical reactions and its potential therapeutic applications.

- Molecular Formula : CHNOSi

- Molecular Weight : 177.39 g/mol

- CAS Number : 22737-37-7

- Boiling Point : 78-80 °C (100 mmHg)

- Density : 0.83 g/cm³

- Flash Point : 28 °C

BSA is primarily utilized as a reagent for the protection of amines and hydroxyl groups in organic synthesis, enhancing the stability of these functional groups during chemical reactions.

Antioxidant Activity

Recent studies have indicated that BSA exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The mechanism involves the scavenging of free radicals, thereby protecting cellular components from oxidative damage.

Antimicrobial Properties

BSA has shown promising antimicrobial activities against a range of pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell walls or interfering with metabolic processes essential for bacterial survival.

Potential Anticancer Effects

Emerging research indicates that BSA may possess anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests that BSA could be explored further as a potential chemotherapeutic agent.

Table 1: Summary of Biological Activities of this compound

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, BSA was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an effective antimicrobial agent.

Mechanistic Insights

The biological activity of BSA can be attributed to its unique chemical structure, which allows it to interact with various biological targets. For instance, the presence of trimethylsilyl groups enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular components.

特性

IUPAC Name |

[dimethyl-(trimethylsilyloxyamino)silyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19NOSi2/c1-9(2,3)7-8-10(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEUMMRLGAMWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177276 | |

| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22737-37-7 | |

| Record name | N,O-Bis(trimethylsilyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethyl-N-[(trimethylsilyl)oxy]silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for N,O-Bis(trimethylsilyl)hydroxylamine?

A1: this compound has the molecular formula C6H19NOSi2 and a molecular weight of 177.39 g/mol. Key spectroscopic data from 1H NMR (benzene-d6) includes: δ 0.16 (s, 9H, NSiMe3), 0.25 (s, 9H, OSiMe3), 4.6 (br s, 1H, NH). []

Q2: How does this compound react as a nucleophile?

A2: this compound can act as a nucleophile through its nitrogen atom. For example, it reacts with dihalogenboranes to form B-halogeno-borylhydroxylamines. [] It can also undergo 1,4-addition to alkylidene acetoacetates, leading to the formation of substituted isoxazolidines. []

Q3: What is interesting about the reaction of this compound with potassium hydride?

A3: The reaction of this compound with potassium hydride results in an unusual N-O bond cleavage. This is followed by a 1,2-silyl shift, leading to the formation of a complex potassium silanolate aggregate characterized by X-ray diffraction. []

Q4: Can this compound be used to synthesize oxime derivatives?

A4: Yes, this compound reacts with carbonyl compounds to form oxime derivatives. This reaction proceeds through an intermediate and has been explored as a synthetic route to oximes. [, ]

Q5: How does this compound behave in reactions with higher order cyanocuprates?

A5: this compound participates in an "electrophilic amination" process with higher order cyanocuprates. This reaction delivers the NHSiMe3 moiety to anionic ligands within the cuprate complex, even without external bases. The mechanism likely involves a mixed bis-metal cluster intermediate, followed by intramolecular C-N coupling. [, ] This method enables the synthesis of various 2-amino-substituted heterocycles. []

Q6: What happens when this compound reacts with diketene?

A6: Contrary to previous assumptions, the reaction of this compound with diketene generates a mixture of E and Z isomers of O,O'-bis(trimethylsilyl)acetoacetohydroximic acid. This finding, supported by 29Si and 15N NMR spectroscopy, corrects earlier beliefs that the product was N,O-bis(trimethylsilyl)acetoacetohydroxamic acid. []

Q7: Can this compound be used to synthesize N-methyl nitrones?

A7: Yes, this compound reacts with aldehydes or ketones to yield N-methyl nitrones. The reaction proceeds via a hemiaminal intermediate, which then decomposes to the nitrone product through a bimolecular push-pull mechanism. []

Q8: Are there any computational studies on this compound derivatives?

A8: Yes, computational studies using ab initio and density functional theory calculations have investigated the irreversible rearrangement of O-(diorganofluorosilyl)-N,N-bis(trimethylsilyl)hydroxylamines to their N-silylated isomers. The calculations support a dyotropic rearrangement mechanism and highlight the role of anomeric stabilization in the product's stability. []

Q9: Has this compound been used in the synthesis of unusual heterocycles?

A9: Indeed, the reaction of this compound with 9-chloro-9-borafluorene yields an interesting result. The initially formed antiaromatic 9-(trimethylsilyloxyamino)-9-borafluorene undergoes a rearrangement to the formally aromatic 10-trimethylsilyloxy-9-aza-10-boraphenanthrene, demonstrating the compound's utility in constructing novel heterocyclic systems. []

Q10: How does this compound react with tris[(triphenylphosphine)gold]oxonium salts?

A10: The reaction of this compound with tris[(triphenylphosphine)gold]oxonium salts leads to the formation of triply N-aurated O-(trimethylsilyl)hydroxylammonium salts. The crystal structure of the triflate salt reveals a unique cation with a distorted ONAu3 tetrahedron, indicating significant gold clustering around the nitrogen atom. []

Q11: What are some applications of this compound in the synthesis of organophosphorus compounds?

A11: this compound is a valuable reagent for preparing N-(dialkylphosphinoyl)hydroxylamines. These compounds exhibit interesting rearrangement reactions, including alkyl group migrations in their O-p-nitrobenzenesulfonates. [, ]

Q12: How does the presence of a copper catalyst impact reactions involving this compound?

A12: The introduction of a Cu(I) catalyst in reactions between phenylmagnesium bromide and this compound in THF with an N-donor solvent can influence the chemoselectivity of the reaction, offering control over C–N and C–O bond formation. []

Q13: What are the safety considerations when handling this compound?

A13: this compound is a flammable and corrosive liquid. It is susceptible to hydrolysis by moisture in the air. Proper precautions include handling it under an inert atmosphere (like argon), storing it at low temperatures (0–4 °C), and using appropriate personal protective equipment to minimize inhalation and skin contact. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。